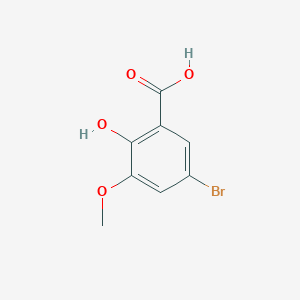

5-Bromo-2-hydroxy-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCPZBYERTTWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544642 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35090-76-7 | |

| Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-hydroxy-3-methoxybenzoic acid chemical properties

An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This compound, a substituted salicylic acid derivative, represents a versatile scaffold with significant potential in the synthesis of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a laboratory setting.

Core Chemical Identity

This compound is an aromatic carboxylic acid. The strategic placement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate in organic synthesis.

-

IUPAC Name : this compound

-

CAS Number : 35090-76-7[1]

-

Synonyms : 5-Bromo-3-methoxysalicylic acid

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral data is fundamental for its identification, purification, and structural elucidation.

Physicochemical Properties

The key physical and chemical properties are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₄ | PubChem |

| Molecular Weight | 247.04 g/mol | Inferred from Formula |

| Appearance | Solid (Form may vary) | General Chemical Knowledge |

| Melting Point | Data not consistently available; related compounds melt in the 125-160 °C range. | [2] |

| Solubility | Soluble in organic solvents like DMSO, Methanol, Chloroform. | [3] |

| pKa (Predicted) | ~2.73 ± 0.10 (Carboxylic Acid) | [3] |

| SMILES | COC1=C(C(=O)O)C(=CC(=C1)Br)O | PubChem |

| InChIKey | CWMGOQPZJWFRFT-UHFFFAOYSA-N (for methyl ester) | [4] |

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule. Below are the expected spectral characteristics based on its functional groups and substitution pattern.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy group protons (~3.9 ppm), two doublets in the aromatic region for the two non-equivalent aromatic protons, a broad singlet for the phenolic hydroxyl proton, and another broad singlet for the carboxylic acid proton, which may be solvent-dependent or exchangeable with D₂O.[2]

-

¹³C NMR Spectroscopy : The carbon spectrum will display eight unique signals corresponding to each carbon atom. Key signals include the carboxylic acid carbonyl carbon (~170 ppm), carbons attached to oxygen (in the 140-160 ppm range), the methoxy carbon (~56 ppm), and aromatic carbons, whose shifts are influenced by the electronic effects of the substituents.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint of the functional groups. Characteristic absorption bands would include a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1680-1700 cm⁻¹), C-O stretching for the ether and phenol (~1240-1310 cm⁻¹), and aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).[5]

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. A critical diagnostic feature is the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

Synthetic Pathway

While specific synthesis routes for the benzoic acid are not widely published, a logical and common approach involves the bromination of a suitable precursor. A highly analogous and well-documented synthesis is that of the corresponding aldehyde, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, starting from o-vanillin. This process illustrates the principles that would apply to the synthesis of the target benzoic acid.

The key step is the electrophilic aromatic substitution (bromination) of the electron-rich aromatic ring. The hydroxyl and methoxy groups are activating and ortho-, para-directing. Bromination occurs para to the powerful hydroxyl directing group.

A similar strategy could be employed starting with 2-hydroxy-3-methoxybenzoic acid to yield the target compound.

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional groups, allowing for a wide range of subsequent transformations.

-

Carboxylic Acid : This group is readily converted into esters, amides, or acid halides, providing a handle for attaching diverse molecular fragments.

-

Phenolic Hydroxyl : The acidic proton can be removed by a base, and the resulting phenoxide can undergo O-alkylation or O-acylation.

-

Aryl Bromide : The bromine atom is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is particularly valuable in modern drug discovery for scaffold diversification.

Applications in Research and Drug Development

The true value of this compound lies in its role as a molecular building block.

-

Scaffold for Bioactive Molecules : The substituted benzoic acid motif is a common feature in many pharmaceutical agents. This compound serves as an excellent starting point for synthesizing novel analogues of known drugs or for creating entirely new chemical entities. Its derivatives could be explored as potential anticancer, anti-inflammatory, or antimicrobial agents.[6]

-

Fragment-Based Drug Discovery (FBDD) : As a "fragment," it can be used in screening campaigns to identify initial low-affinity binders to biological targets. The reactive handles then allow for the systematic "growing" or "linking" of the fragment to build more potent lead compounds.

-

Synthesis of Heterocycles : The functional groups can be used to construct complex heterocyclic ring systems, which are prevalent in medicinal chemistry. For example, the aldehyde analogue is used to synthesize benzimidazole-based ligands and chromenone derivatives.

Safety and Handling

As with any laboratory chemical, proper safety protocols are essential.

-

Hazard Identification : This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]

-

GHS Hazard Statements : H315, H319, H335.

-

Precautions for Safe Handling :

-

Storage Conditions :

Representative Experimental Protocol

To provide a practical context, the following is a detailed protocol for a reaction analogous to what would be required for the synthesis of the title compound's precursors: the bromination of o-vanillin.

Objective : To synthesize 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

Materials :

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Acetic Acid (glacial)

-

Sodium Acetate

-

Bromine

-

Dichloromethane

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1.0 eq) in glacial acetic acid at 0 °C (ice bath).

-

Addition of Base : Add sodium acetate (1.1 eq) to the solution and stir until dissolved.

-

Bromination : Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C. The color will change as the reaction proceeds.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup : Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous phase with dichloromethane (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.[2]

This protocol highlights the standard techniques used in the electrophilic halogenation of activated aromatic systems and serves as a robust template for working with this class of compounds.

References

- CymitQuimica. (2022-05-16). 5-Bromo-2-methoxybenzoic acid.

- PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid.

- ChemicalBook. (2025-07-24). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE.

- ChemicalBook. (2025-07-16). This compound.

- Fisher Scientific. (2010-10-15). SAFETY DATA SHEET - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

- Echemi.

- Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%.

- PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

- Thermo Fisher Scientific. (2009-08-06). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.

- Thermo Fisher Scientific. (2009-08-06). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.

- PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

- NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.

- Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted).

- NIST. Benzoic acid, 5-bromo-2-hydroxy- IR Spectrum. NIST Chemistry WebBook.

- PubChem. 2-Bromo-5-methoxybenzoic acid.

- PubChem. 5-Bromosalicylic acid.

- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

- NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. NIST Chemistry WebBook.

- The Royal Society of Chemistry.

- NIST. Benzoic acid, 5-bromo-2-hydroxy- UV/Visible spectrum. NIST Chemistry WebBook.

- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.

- Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98%.

- PubChem. 5-Bromo-2-methoxybenzoic acid.

- ResearchGate. (2008). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.

- NIH. (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide.

- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- NIH. (2022). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.

- BenchChem. Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-methoxybenzoic Acid.

- Chongqing Chemdad Co., Ltd. 2-BROMO-5-METHOXYBENZOIC ACID.

- PubChem. 5-Bromo-3-hydroxy-2-methylbenzoic acid.

Sources

- 1. This compound | 35090-76-7 [chemicalbook.com]

- 2. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 3. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS 35090-76-7): Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its chemical properties, a validated synthesis protocol with mechanistic insights, analytical procedures for quality assurance, and its applications as a versatile building block in medicinal chemistry.

Core Profile and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure is built upon a salicylic acid framework, which imparts specific reactivity and potential biological relevance. The strategic placement of a bromine atom and a methoxy group modifies the electronic and steric properties of the ring, making it a valuable precursor for targeted molecular design.

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 35090-76-7 | [1] |

| Molecular Formula | C₈H₇BrO₄ | N/A |

| Molecular Weight | 247.05 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Data not consistently available; related compounds melt in the 125-160 °C range.[2] | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water. | N/A |

Spectroscopic Signature for Structural Elucidation

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>12 ppm).

-

A singlet for the phenolic hydroxyl proton (-OH), which may be broad.

-

Two doublets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two protons on the benzene ring. Their meta-coupling would result in small splitting constants (J ≈ 2-3 Hz).

-

A sharp singlet around 3.8-3.9 ppm for the methoxy group (-OCH₃) protons.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum should exhibit 8 distinct signals corresponding to:

-

The carboxylic acid carbon (~170 ppm).

-

Six aromatic carbons, including four quaternary carbons attached to the substituents (Br, OH, OCH₃, COOH) and two carbons bearing protons. The C-Br bond will significantly influence the shift of its attached carbon.

-

The methoxy carbon (~56 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:

-

A very broad O-H stretching band from ~2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid dimer.

-

A sharp and strong C=O stretching vibration for the carbonyl group of the carboxylic acid, typically around 1680-1710 cm⁻¹.

-

C-O stretching bands for the methoxy and phenolic groups.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

A C-Br stretching vibration in the fingerprint region.

-

-

Mass Spectrometry (MS): Electron ionization (EI-MS) would show:

-

A distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic pattern for a molecule containing one bromine atom. For C₈H₇BrO₄, the peaks would be at m/z 246 and 248.

-

Predictable fragmentation patterns, such as the loss of H₂O, CO, and COOH.

-

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most logically achieved via electrophilic aromatic substitution on its direct precursor, 2-hydroxy-3-methoxybenzoic acid.

Reaction Scheme

The diagram below illustrates the direct bromination pathway.

Caption: Synthesis of the target compound via electrophilic bromination.

Mechanistic Rationale and Experimental Choices

-

Causality of Regioselectivity: The starting material, 2-hydroxy-3-methoxybenzoic acid, has three substituents influencing the position of the incoming electrophile (Br⁺). The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating and ortho, para-directing. The carboxylic acid (-COOH) is a deactivating, meta-directing group.

-

The hydroxyl group is the most powerful activator, making the positions ortho (position 3) and para (position 5) to it the most electron-rich.

-

Position 3 is already occupied by the methoxy group.

-

Therefore, the bromine electrophile is overwhelmingly directed to the C-5 position, which is para to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. This convergence of directing effects leads to high regioselectivity and a clean reaction.

-

-

Choice of Reagents:

-

Bromine (Br₂): A standard and effective source of the electrophile.

-

Acetic Acid: A common polar protic solvent for bromination that can dissolve the starting material and facilitate the reaction without participating in it.

-

Step-by-Step Experimental Protocol

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Prepare a solution of bromine (1.05 eq) in glacial acetic acid and add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Quench the reaction by slowly pouring the mixture into a beaker of cold water. The crude product will precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and inorganic salts.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Analytical Validation and Quality Control

A self-validating system ensures the final product meets the required standards of identity and purity for use in research and development.

Analytical Workflow

This workflow ensures a crude product is transformed into a fully characterized and reliable chemical reagent.

Sources

synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its carefully positioned functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—provide multiple reaction sites for further molecular elaboration. This guide presents a comprehensive, field-proven methodology for the synthesis of this compound, structured as a two-step process commencing from the readily available starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of the target molecule is logically approached via a two-step sequence involving an initial electrophilic aromatic substitution followed by an oxidation reaction. This strategy leverages the inherent reactivity of the starting material and provides a high-yielding and regioselective pathway.

-

Step 1: Regioselective Bromination. The synthesis begins with the electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The directing effects of the existing substituents on the aromatic ring are harnessed to selectively install a bromine atom at the C-5 position, yielding the key intermediate, 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

-

Step 2: Oxidation. The aldehyde functional group of the brominated intermediate is then oxidized to a carboxylic acid, completing the .

The overall workflow is depicted below.

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Mechanistic Rationale & Regioselectivity

The success of this initial step hinges on controlling the regiochemistry of the electrophilic aromatic substitution (EAS). The starting material, o-vanillin, possesses three substituents whose electronic effects collaboratively direct the incoming electrophile (Br⁺).[1]

-

Hydroxyl (-OH): A strongly activating ortho-, para-director due to resonance donation of its lone pair electrons.

-

Methoxy (-OCH₃): An activating ortho-, para-director, also via resonance donation.

-

Aldehyde (-CHO): A deactivating meta-director due to its electron-withdrawing nature.

In electrophilic aromatic substitution, the most powerful activating group dictates the position of substitution.[2] In this case, the hydroxyl group's influence is paramount. It strongly activates the positions ortho (C-1, C-3) and para (C-5) to itself. The C-1 and C-3 positions are already substituted. Therefore, the incoming electrophile is overwhelmingly directed to the C-5 position, which is para to the hydroxyl group. This outcome is further favored as the C-5 position is meta to the deactivating aldehyde group, making it the most electronically favorable site for substitution.

Caption: Substituent directing effects on the o-vanillin ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of o-vanillin.[3]

Materials & Reagents:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Glacial Acetic Acid

-

Sodium Acetate (anhydrous)

-

Bromine

-

Dichloromethane

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve o-vanillin (1.0 eq) in glacial acetic acid at 0 °C (ice bath).

-

Addition of Base: Add sodium acetate (1.1 eq) to the solution and stir until dissolved. The acetate acts as a base to moderate the reaction.

-

Bromine Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water. Extract the aqueous phase with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (petroleum ether:ethyl acetate = 19:1) to afford pure 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.[3]

Data Summary: Intermediate

| Parameter | Value | Reference |

| IUPAC Name | 5-bromo-2-hydroxy-3-methoxybenzaldehyde | [4] |

| Synonyms | 5-Bromo-o-vanillin, 5-Bromo-3-methoxysalicylaldehyde | |

| Molecular Formula | C₈H₇BrO₃ | |

| Molecular Weight | 231.04 g/mol | |

| Appearance | Yellow solid | [3] |

| Melting Point | 125-127 °C | |

| Yield | ~98% (post-chromatography) | [3] |

| ¹H NMR (CDCl₃) | δ = 3.92 (s, 3H, OCH₃), 7.18 (d, 1H), 7.31 (d, 1H), 9.86 (s, 1H, CHO), 11.00 (s, 1H, OH) | [3] |

| ¹³C NMR (CDCl₃) | δ = 56.3, 111.1, 120.8, 121.3, 126.1, 149.3, 150.9, 195.4 | [3] |

Part II: Oxidation to this compound

Principle of Oxidation

The conversion of the aldehyde to a carboxylic acid is a standard organic transformation. Several oxidizing agents can accomplish this; however, a reagent must be chosen that does not cause unwanted side reactions, such as further substitution or degradation of the electron-rich aromatic ring. Potassium permanganate (KMnO₄) under basic conditions is a powerful and cost-effective choice. The reaction proceeds by forming a hydrated aldehyde intermediate, which is then oxidized. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.

Detailed Experimental Protocol

Materials & Reagents:

-

5-bromo-2-hydroxy-3-methoxybenzaldehyde

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bisulfite (NaHSO₃) (for quenching)

-

Deionized Water

Procedure:

-

Dissolution: Suspend 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) in a round-bottom flask with vigorous stirring.

-

Oxidant Addition: Prepare a solution of potassium permanganate (approx. 1.5 eq) in water. Add this solution portion-wise to the aldehyde suspension. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: Stir the mixture at room temperature for 2-4 hours or until the purple color no longer persists after addition.

-

Quenching: Add a small amount of sodium bisulfite to destroy any excess KMnO₄.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Precipitation: Cool the clear filtrate in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.

-

Drying: Dry the solid in a vacuum oven to obtain the final product, this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Summary: Final Product

| Parameter | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 35090-76-7 | [5] |

| Molecular Formula | C₈H₇BrO₄ | |

| Molecular Weight | 247.04 g/mol | |

| Appearance | Off-white to white solid | |

| Purity | >98% (typical, post-recrystallization) |

Conclusion

This guide details a robust and logical synthetic route for the preparation of this compound. By beginning with the regioselective bromination of o-vanillin, the key aldehyde intermediate is synthesized with high yield and purity. Subsequent oxidation provides the target carboxylic acid. The protocols provided are grounded in established chemical principles and have been designed to be self-validating, offering researchers a reliable pathway to this important chemical intermediate.

References

- BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)

- Der Pharma Chemica. (n.d.). Mechanistic Investigations of Oxidation of Vanillin by N-Bromosuccinimide-A Kinetic Approach. Der Pharma Chemica.

- Unknown. (n.d.).

- Unknown. (n.d.).

- Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.

- Books. (n.d.). 5.1.2.

- ResearchGate. (n.d.). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3 ….

- Rasayan Journal of Chemistry. (n.d.).

- ChemicalBook. (2025). 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 | 5034-74-2.

- ChemicalBook. (2019).

- Guidechem. (n.d.). 5-bromovanillic acid | CAS No.6324-52-3 Synthetic Routes.

- Ketone Pharma. (n.d.).

- Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis.

- PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238.

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (n.d.).

- ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.

- Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.

- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.

- Google Patents. (n.d.). CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.

- MDPI. (n.d.).

- ChemicalBook. (2025). This compound | 35090-76-7.

- Stenutz. (n.d.). 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

- PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98 | 22921-68-2.

- Creative Biolabs. (n.d.). CAS 873914-47-7 5-BROMO-2-(4-METHOXY-PHENYLAMINO)-BENZOIC ACID.

- NIH. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide.

- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum.

- BLD Pharm. (n.d.). 5034-74-2|5-Bromo-2-hydroxy-3-methoxybenzaldehyde.

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98 | 22921-68-2.

- ChemicalBook. (2025). 2-bromo-5-hydroxybenzoic acid | 58380-11-3.

Sources

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. sites.nvcc.edu [sites.nvcc.edu]

- 3. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 4. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | C8H7BrO3 | CID 262238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 35090-76-7 [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Executive Summary: This document provides a comprehensive technical overview of 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis and drug discovery. This guide details the compound's fundamental chemical and physical properties, outlines a robust synthetic protocol and subsequent purification, and describes standard analytical methods for its characterization. Furthermore, it explores its potential applications as a versatile chemical building block and addresses critical safety and handling procedures. The primary audience for this guide includes researchers, chemists, and professionals in the pharmaceutical and chemical industries who require detailed, actionable information on this compound.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted benzoic acid derivative. The strategic placement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—makes it a valuable intermediate for constructing more complex molecular architectures. The electron-withdrawing bromine atom and electron-donating hydroxyl and methoxy groups create a unique electronic environment on the aromatic ring, influencing its reactivity and physicochemical properties.

Nomenclature and Identifiers

A clear identification of this compound is critical for regulatory compliance, procurement, and scientific communication. It is essential to distinguish it from the structurally similar 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, which features an aldehyde group instead of a carboxylic acid.

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 35090-76-7 | [1] |

| Molecular Formula | C₈H₇BrO₄ | Calculated |

| Molecular Weight | 247.04 g/mol | Calculated |

| Canonical SMILES | COC1=C(C(=O)O)C(=CC(=C1)Br)O | N/A |

| InChI Key | ZLVBPFNXPYXJSL-UHFFFAOYSA-N | N/A |

Physicochemical Data

The physical properties of the compound dictate its handling, reaction conditions, and purification methods. While extensive experimental data for this specific molecule is not widely published, properties can be reliably inferred from closely related analogues like 5-bromosalicylic acid.

| Parameter | Value | Source/Comment |

| Physical Form | Expected to be a crystalline solid at room temperature. | N/A |

| Melting Point | >160 °C (estimated) | Based on analogues like 5-bromosalicylic acid (159-162 °C).[2] |

| Solubility | Sparingly soluble in cold water; soluble in organic solvents like ethanol, ether, and acetone. | Based on general properties of substituted benzoic acids.[2] |

| Acidity (pKa) | Estimated to be ~2.5 - 3.5. | The electron-withdrawing bromine and intramolecular hydrogen bonding between the hydroxyl and carboxyl groups increase acidity compared to benzoic acid (pKa 4.2).[3] |

Synthesis and Purification

The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of a suitable precursor. The directing effects of the substituents on the starting material are paramount for achieving the desired regioselectivity.

Rationale for Synthetic Strategy

The chosen synthetic route involves the direct bromination of 2-hydroxy-3-methoxybenzoic acid (3-methoxysalicylic acid). The hydroxyl and methoxy groups are strong ortho-, para-directing activators. The position para to the powerful hydroxyl group (C5) is sterically accessible and electronically enriched, making it the most favorable site for electrophilic attack by bromine. This high regioselectivity simplifies the reaction and subsequent purification.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

2-Hydroxy-3-methoxybenzoic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Glacial Acetic Acid (solvent)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolution: Dissolve 2-hydroxy-3-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Add N-Bromosuccinimide (NBS) to the solution in portions at room temperature. The use of NBS is preferable to liquid bromine as it is easier and safer to handle.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, pour the mixture into a beaker of cold deionized water. A precipitate of the crude product should form.

-

Workup: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any unreacted bromine) and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Synthesis

Caption: Synthetic workflow for this compound.

Purification Protocol: Recrystallization

Recrystallization is a robust method for purifying the crude solid product. The choice of solvent is critical for obtaining high purity and yield.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system.[4][5]

Overview of Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound by separating it from any starting materials or byproducts.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental formula of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the key functional groups present in the molecule.[6]

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak indicates high purity.

Expected Spectral Data

-

¹H NMR (in DMSO-d₆): Expected signals would include two aromatic protons appearing as doublets (or singlets depending on coupling constants), a singlet for the methoxy group (~3.8-4.0 ppm), and broad singlets for the acidic hydroxyl and carboxylic acid protons.

-

¹³C NMR (in DMSO-d₆): Expected signals would include the carboxyl carbon (~170 ppm), aromatic carbons attached to oxygen (~145-155 ppm), other aromatic carbons (~110-130 ppm), and the methoxy carbon (~56 ppm).

-

Mass Spectrometry (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 244.95 and 246.95, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

FTIR (KBr pellet): Key vibrational bands would include a broad O-H stretch (~2500-3300 cm⁻¹ for the carboxylic acid), a C=O stretch (~1680 cm⁻¹), and C-O and C-Br stretches in the fingerprint region.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for compound validation.

Applications in Research and Development

The true value of this compound lies in its utility as a chemical intermediate. The bromine atom serves as a versatile handle for introducing further complexity through various cross-coupling reactions.

Role as a Versatile Building Block

-

Cross-Coupling Reactions: The C-Br bond is amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds at the C5 position. This is a powerful strategy for building libraries of drug-like molecules.

-

Modification of Functional Groups: The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The hydroxyl group can be alkylated or acylated. This multi-functional nature allows for sequential and divergent synthesis strategies.

Potential in Medicinal Chemistry

Substituted hydroxybenzoic acids are privileged scaffolds in medicinal chemistry, known for their antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] The introduction of bromine can enhance potency, modulate metabolic stability, or provide a vector for further functionalization.[9][10] This compound is an ideal starting point for synthesizing novel inhibitors, receptor ligands, or molecular probes where precise substitution on the aromatic core is required.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on structurally related chemicals.

Hazard Identification

Based on data for analogous compounds like 5-bromo-2-hydroxy-3-methoxybenzaldehyde and other substituted benzoic acids, the following hazards should be assumed[11][12]:

-

Skin Irritation (H315): Causes skin irritation.

-

Serious Eye Irritation (H319): Causes serious eye irritation.

-

Respiratory Irritation (H335): May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat. A dust mask (N95) is recommended when handling the solid powder.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Stenutz, R. 5-bromo-2-hydroxy-3-methoxybenzaldehyde. NIST. [Link]

-

PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Di Sarno, V., et al. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

NIST. Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

-

ChemBK. 5-Bromo-2-hydroxybenzoic acid. ChemBK. [Link]

-

Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences. [Link]

-

Exner, O., & Cársky, P. (2009). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. IJARSCT. [Link]

-

Sanna, C., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. [Link]

- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

-

Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

-

Kubiński, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Campos-Perez, W., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences. [Link]

-

ResearchGate. Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. ResearchGate. [Link]

Sources

- 1. 5034-74-2|5-Bromo-2-hydroxy-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. 5-ブロモ-2-ヒドロキシ-3-メトキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid for Pharmaceutical Development

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its potential success. Among these, aqueous solubility is a paramount parameter that dictates the bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[1][2] Poor solubility can lead to erratic absorption, diminished efficacy, and challenges in formulation, often resulting in the costly failure of promising compounds in later developmental stages.[1]

This guide focuses on 5-Bromo-2-hydroxy-3-methoxybenzoic acid, a compound of interest for its potential applications in medicinal chemistry. Understanding its solubility profile is a critical first step in its journey from a laboratory curiosity to a viable therapeutic agent. Due to the novelty of this compound, publicly available, comprehensive solubility data is scarce. Therefore, this document serves as both a theoretical framework and a practical, in-depth guide for researchers to expertly determine the solubility of this compound and similar new chemical entities. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols, and discuss the interpretation of the resulting data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical characteristics. For this compound, the key features are:

-

Molecular Structure: The presence of a carboxylic acid group, a hydroxyl group, a methoxy group, and a bromine atom on a benzene ring creates a molecule with both polar and non-polar characteristics. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding with water, which is favorable for aqueous solubility. Conversely, the brominated benzene ring is hydrophobic and will detract from water solubility.

-

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A higher logP value indicates lower aqueous solubility. The presence of the bromine atom and the benzene ring will contribute to a higher logP. Similar to pKa, logP can be estimated using in silico tools or determined through experimental methods.

-

Crystal Lattice Energy: For a solid to dissolve, energy is required to overcome the forces holding the molecules together in the crystal lattice. A higher melting point can be indicative of stronger intermolecular forces and, consequently, lower solubility.

A summary of the known and anticipated physicochemical properties is presented in Table 1.

| Property | Value / Predicted Value | Significance for Solubility |

| Molecular Formula | C₈H₇BrO₄ | Provides the elemental composition. |

| Molecular Weight | 247.04 g/mol | Influences diffusion and dissolution rates. |

| Melting Point | Not available | Higher melting points often correlate with lower solubility due to stronger crystal lattice energy. |

| pKa (Carboxylic Acid) | Predicted to be acidic | Determines the pH at which the highly soluble carboxylate form begins to dominate. |

| pKa (Phenolic Hydroxyl) | Predicted to be weakly acidic | Influences solubility at higher pH values. |

| logP | Predicted to be moderately high | The hydrophobic character of the brominated aromatic ring will limit intrinsic solubility. |

Theoretical Framework: pH-Dependent Solubility of a Weak Acid

This compound is a weak acid. Its solubility in aqueous media is governed by the equilibrium between the solid-state and the dissolved species, which includes both the neutral molecule (HA) and its ionized conjugate base (A⁻). The total solubility (S_T) at a given pH is the sum of the concentrations of these two species in a saturated solution:

S_T = [HA] + [A⁻]

The intrinsic solubility (S₀) is the solubility of the un-ionized form (HA) and is independent of pH. The relationship between total solubility, intrinsic solubility, and pH is described by the Henderson-Hasselbalch equation, which can be rearranged to:

S_T = S₀ (1 + 10^(pH - pKa))

This equation illustrates that for an acidic compound, as the pH of the solution increases above the pKa, the concentration of the more soluble ionized form (A⁻) increases, leading to a significant increase in the total solubility of the compound.[6][7] Therefore, determining the pH-solubility profile is crucial for predicting the compound's behavior in different physiological environments, such as the gastrointestinal tract.[8]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[9] It is a critical parameter for preclinical development. The "gold standard" for its determination is the Shake-Flask Method .[9][10]

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is considered the most reliable for determining thermodynamic solubility because it ensures that the system has reached equilibrium between the solid and dissolved states of the compound.[9]

Causality Behind Experimental Choices:

-

Excess Solid: An excess of the solid compound is used to ensure that a saturated solution is formed and maintained throughout the experiment.

-

Equilibration Time: A prolonged incubation period (e.g., 24-48 hours) is necessary to ensure that the dissolution and recrystallization processes have reached a true equilibrium.[1] Shorter times may result in an underestimation of solubility or reflect kinetic solubility, which can be misleading.[9]

-

Temperature Control: Solubility is temperature-dependent. Therefore, the experiment must be conducted at a constant, controlled temperature, typically 37 °C for biopharmaceutical relevance.[8][11]

-

pH Control: Given the pH-dependent solubility of this compound, the experiments must be performed in buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines).[11][12]

-

Phase Separation: After equilibration, the undissolved solid must be completely removed to accurately measure the concentration of the dissolved compound. This is typically achieved by filtration or centrifugation.

Step-by-Step Protocol for the Shake-Flask Method:

-

Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8) using compendial recipes.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 °C) for 24-48 hours. The agitation ensures continuous mixing and facilitates the attainment of equilibrium.

-

Phase Separation: After the incubation period, allow the vials to stand at the experimental temperature to allow for sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant. For robust separation, centrifuge the aliquot at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Verification: Measure the pH of the remaining solution in the vial to confirm that it has not significantly changed during the experiment.[11]

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate for each condition.[12]

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Potentiometric Titration for pKa and Solubility Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique that can be used to determine both the pKa and the intrinsic solubility (S₀) from a single set of experiments.[5][13]

Causality Behind the Method:

This method relies on monitoring the pH of a solution or suspension of the compound as a strong acid or base is added. The point of inflection in the titration curve reveals the pKa.[5] For solubility determination, the titration is performed on a suspension of the compound. As the titrant is added and the pH changes, the compound will dissolve. The point at which all the solid has dissolved can be used to calculate the intrinsic solubility.

Step-by-Step Protocol for Potentiometric Titration:

-

Instrument Calibration: Calibrate a pH meter and electrode using standard buffers.

-

Sample Preparation: Prepare a suspension of a known amount of this compound in a known volume of water or a suitable co-solvent if the compound is very poorly soluble.

-

Titration: Place the suspension on a magnetic stirrer and immerse the pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis for pKa: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.

-

Data Analysis for Solubility: The amount of titrant required to dissolve the solid, along with the pKa, can be used in specialized equations to calculate the intrinsic solubility.

Caption: Workflow for pKa and Intrinsic Solubility Determination via Potentiometric Titration.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear, tabular format.

Table 2: pH-Solubility Profile of this compound at 37 °C

| pH | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | Hypothetical Value | Hypothetical Value |

| 4.5 | Hypothetical Value | Hypothetical Value |

| 6.8 | Hypothetical Value | Hypothetical Value |

| Intrinsic Solubility (S₀) | Calculated Value | Calculated Value |

Interpretation:

The data in Table 2 would constitute the pH-solubility profile. It is expected that the lowest solubility will be observed at the most acidic pH (pH 1.2), representing a value close to the intrinsic solubility (S₀). As the pH increases, particularly above the pKa of the carboxylic acid, the solubility is expected to rise significantly. This profile is critical for predicting where the drug will dissolve in the gastrointestinal tract and for guiding formulation strategies. For instance, if the intrinsic solubility is very low, formulation approaches such as salt formation or amorphous solid dispersions may be necessary to enhance bioavailability.

Conclusion

While direct solubility data for this compound is not yet widely published, this guide provides the essential theoretical and practical framework for its determination. By employing robust, self-validating methodologies such as the shake-flask method and potentiometric titration, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. A thorough understanding of the pH-solubility profile is not merely an academic exercise; it is a fundamental prerequisite for advancing any ionizable compound through the preclinical and clinical phases, ultimately impacting its potential to become a safe and effective medicine.

References

-

pH and Solubility - AP Chem | Fiveable. (n.d.). Retrieved January 12, 2026, from [Link]

- Luebbert, C., Sadowski, G. (2017). Thermodynamic Phase Behavior of API/Polymer Solid Dispersions.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

-

askIITians. (2025). How does pH affect solubility? Retrieved January 12, 2026, from [Link]

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

-

AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved January 12, 2026, from [Link]

-

Pharma Innovation. (n.d.). API Thermodynamics. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved January 12, 2026, from [Link]

- Un-nam, W. (n.d.).

- Gonzalez-Galeano, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 12, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 12, 2026, from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 12, 2026, from [Link]

- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (n.d.).

-

ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved January 12, 2026, from [Link]

- ICH. (2019).

- European Medicines Agency. (2020).

- ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. (n.d.).

-

ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved January 12, 2026, from [Link]

- Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024).

- ResearchGate. (2024). (PDF)

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (n.d.).

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid. Retrieved January 12, 2026, from [Link]

- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

-

CAS. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzoic acid. Retrieved January 12, 2026, from [Link]

- NIH. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide.

-

PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. Retrieved January 12, 2026, from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. How does pH affect solubility? - askIITians [askiitians.com]

- 7. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the Melting Point Determination of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Executive Summary

The melting point of a crystalline solid is a fundamental physical property, serving as a crucial indicator of identity and purity for researchers, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview centered on the melting point of 5-Bromo-2-hydroxy-3-methoxybenzoic acid (CAS No. 35090-76-7). While an experimentally determined melting point for this specific compound is not consistently reported in publicly available literature, this document outlines the rigorous methodologies and scientific principles required for its precise determination. We present detailed protocols for both the classical capillary method and the advanced technique of Differential Scanning Calorimetry (DSC). Furthermore, this guide delves into the theoretical underpinnings of melting phenomena, the interpretation of experimental data, and the critical factors that influence measurement accuracy, thereby establishing a self-validating framework for analysis.

Introduction to this compound and the Significance of its Melting Point

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzoic acid framework, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[1][2] For a pure crystalline compound, this transition occurs over a very narrow temperature range, making it a highly characteristic property.[2][3] The determination of a melting point serves two primary purposes in a research setting:

-

Identification: The melting point of an unknown compound can be compared to literature values of known substances to aid in its identification.

-

Purity Assessment: The presence of even minor impurities can cause a depression of the melting point and a broadening of the melting range.[4][5][6] Therefore, a sharp, well-defined melting point is a reliable indicator of high purity.[4]

Given its importance, the accurate determination of the melting point of a compound like this compound is an essential first step in its characterization.

Physicochemical Properties

| Property | Data | Source |

| IUPAC Name | This compound | - |

| CAS Number | 35090-76-7 | [8] |

| Molecular Formula | C₈H₇BrO₄ | [9] |

| Molecular Weight | 247.04 g/mol | - |

| Structure | - | |

| Melting Point (°C) | To Be Determined Experimentally | [7] |

For the sake of context, the melting points of structurally related compounds are listed below. It is imperative to recognize these are distinct molecules and their melting points are not predictive for the title compound.

-

5-Bromo-2-hydroxy-3-methoxybenzaldehyde: 125-127 °C

-

2-Bromo-5-methoxybenzoic acid: 157-159 °C

The Science of Melting: Core Principles

The melting of a crystalline solid is a thermodynamic process governed by the strength of intermolecular forces holding the molecules together in a rigid crystal lattice.[5] Energy, typically in the form of heat, must be supplied to provide molecules with sufficient kinetic energy to overcome these forces and transition into the more disordered liquid state.

Several factors inherent to a molecule's structure influence its melting point:

-

Intermolecular Forces: Stronger forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in higher melting points. The presence of both a carboxylic acid and a hydroxyl group in this compound allows for significant hydrogen bonding.

-

Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals forces.[6] Molecular symmetry and the efficiency of crystal packing are also critical; highly symmetrical molecules that pack tightly into a crystal lattice tend to have higher melting points.[5][6]

-

Polymorphism: Some compounds can crystallize into multiple distinct forms, known as polymorphs. These different crystal structures possess different lattice energies and, consequently, will exhibit different melting points.

Methodologies for Accurate Melting Point Determination

Two primary methods are employed for determining the melting point of a solid organic compound. The choice depends on the required precision, sample amount, and available instrumentation.

Method A: Capillary Melting Point Apparatus

This is a widely used, reliable, and accessible technique for determining the melting point range of a compound.

-

Sample Preparation:

-

Capillary Loading:

-

Press the open end of a capillary melting point tube into the powdered sample.[7]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[7] Alternatively, drop the tube down a long, narrow glass tube to achieve tight packing.[7]

-

The final packed sample height should be approximately 2-3 mm. An excessive amount of sample will lead to a broader apparent melting range.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the apparatus.[7]

-

For an unknown compound, a rapid preliminary determination is advised. Heat the sample quickly (e.g., 10-15°C per minute) to find an approximate melting temperature.[4]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and heat it rapidly until the temperature is about 15-20°C below the expected melting point.

-

Reduce the heating rate to a slow and steady 1-2°C per minute.[8] This slow rate is critical for ensuring thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (T1, onset of melting).[8]

-

Record the temperature at which the last solid crystal disappears, and the sample is completely liquid (T2, completion of melting).[8]

-

The result is reported as the melting range: T1 - T2. For a pure compound, this range should be narrow (e.g., 0.5 - 1.5°C).

-

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It offers higher precision than the capillary method and provides additional thermodynamic information.

A small amount of the sample is placed in a sealed pan, and an empty, sealed pan serves as a reference. Both pans are heated at a controlled, linear rate. The instrument measures the differential heat flow required to maintain both the sample and reference at the same temperature. When the sample melts (an endothermic process), it requires more energy to maintain the temperature ramp, resulting in a detectable change in heat flow.

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the finely powdered this compound into a DSC pan (typically aluminum).

-

Hermetically seal the pan using a sample press.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

-

-

Data Analysis:

-

The melting process will appear as an endothermic peak on the resulting thermogram (Heat Flow vs. Temperature).

-

The onset temperature of the peak is typically reported as the melting point (Tₘ). The instrument software can also calculate the peak maximum and the enthalpy of fusion (ΔHfus), which is the area under the peak.

-

Interpretation of Melting Point Data

The data obtained from melting point determination provides direct insight into the purity of the sample.

| Observation | Interpretation |

| Sharp Melting Range | A narrow range (0.5-1.5°C) indicates a high degree of purity.[4] |

| Broad Melting Range | A wide range (> 2°C) suggests the presence of impurities or that the substance is a mixture.[5] |

| Depressed Melting Point | The observed melting point is significantly lower than an established reference value, indicating impurity. |

Impurities disrupt the uniform crystal lattice of a solid. This disruption weakens the intermolecular forces, requiring less energy to break the lattice structure. The result is a melting point depression and a broadening of the range over which the substance melts.

Sources

- 1. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | C9H9BrO4 | CID 15054916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. This compound | 35090-76-7 [chemicalbook.com]

- 5. This compound|CAS 35090-76-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. 2-ブロモ-5-メトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Bromo-2-hydroxy-3-methylbenzoic acid | C8H7BrO3 | CID 2764345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-bromo-2-hydroxy-3-methoxybenzaldehyde [stenutz.eu]

- 9. Melting points of the elements (data page) - Wikipedia [en.wikipedia.org]

5-Bromo-2-hydroxy-3-methoxybenzoic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-3-methoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a substituted benzoic acid, this molecule presents a unique combination of functional groups—a carboxylic acid, a phenol, a methoxy ether, and a brominated aromatic ring—each contributing distinct and identifiable spectral signatures. This document is designed for researchers, chemists, and drug development professionals, offering not only predicted spectral data but also the underlying principles and detailed experimental protocols necessary for acquiring and interpreting this data. By explaining the causality behind experimental choices and data interpretation, this guide serves as a practical reference for the unambiguous characterization of this and structurally related compounds.

Introduction to Spectroscopic Characterization

The precise identification and structural confirmation of chemical entities are foundational to chemical research and pharmaceutical development. This compound is a polysubstituted aromatic compound whose potential utility as a synthetic intermediate or a pharmacologically active agent necessitates rigorous characterization. Spectroscopic methods provide a non-destructive means to probe the molecular structure, offering insights into the electronic environment of atoms, the nature of chemical bonds, and the overall molecular mass and fragmentation behavior.[1]

A multi-spectroscopic approach is essential for unambiguous structure determination.[2]

-

NMR Spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.[3]

-

IR Spectroscopy identifies the specific functional groups present in the molecule through their characteristic vibrational frequencies.[4]

-

Mass Spectrometry determines the molecular weight and provides clues to the structure through analysis of fragmentation patterns.

This guide will systematically deconstruct the expected spectral output from each of these techniques, grounded in established chemical principles.

Molecular Structure and Core Features

To interpret the spectral data, one must first understand the key structural features of this compound.

-

Aromatic Ring: A benzene ring substituted at positions 1, 2, 3, and 5. The substitution pattern dictates the chemical shifts and coupling patterns of the two remaining aromatic protons.

-

Carboxylic Acid (-COOH): This group will produce a highly characteristic broad O-H stretch in the IR spectrum and a deshielded, exchangeable proton signal in the ¹H NMR spectrum. The carbonyl carbon (C=O) will have a distinct signal in the ¹³C NMR spectrum.

-

Phenolic Hydroxyl (-OH): The hydroxyl group attached directly to the ring will also show a characteristic O-H IR stretch and an exchangeable proton in the ¹H NMR spectrum. Its electronic donating effect influences the chemical shifts of nearby ring protons and carbons.

-

Methoxy Group (-OCH₃): This ether group will present a sharp singlet corresponding to the three methyl protons in the ¹H NMR spectrum and a distinct signal for the methyl carbon in the ¹³C NMR spectrum.

-